Cas no 1526572-40-6 (4-Methyl-4-(trifluoromethyl)piperidine)

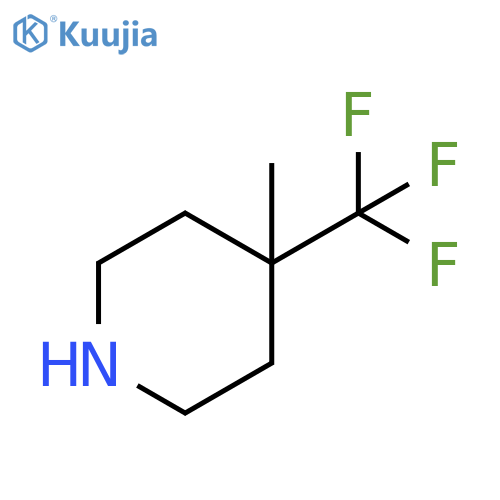

1526572-40-6 structure

商品名:4-Methyl-4-(trifluoromethyl)piperidine

4-Methyl-4-(trifluoromethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 4-methyl-4-(trifluoromethyl)-

- 4-Methyl-4-(trifluoromethyl)piperidine

-

- インチ: 1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3

- InChIKey: FDQYCGCOGDNQHS-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C)(C(F)(F)F)CC1

じっけんとくせい

- 密度みつど: 1.085±0.06 g/cm3(Predicted)

- ふってん: 130.3±35.0 °C(Predicted)

- 酸性度係数(pKa): 9.86±0.10(Predicted)

4-Methyl-4-(trifluoromethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126957-0.1g |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 0.1g |

$956.0 | 2023-05-24 | ||

| Enamine | EN300-126957-0.5g |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 0.5g |

$1043.0 | 2023-05-24 | ||

| Enamine | EN300-126957-1.0g |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 1g |

$1086.0 | 2023-05-24 | ||

| TRC | M256236-100mg |

4-Methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 100mg |

$ 250.00 | 2022-06-02 | ||

| Enamine | EN300-126957-10.0g |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 10g |

$4667.0 | 2023-05-24 | ||

| Enamine | EN300-126957-50mg |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 50mg |

$912.0 | 2023-10-02 | ||

| Enamine | EN300-126957-10000mg |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 10000mg |

$4667.0 | 2023-10-02 | ||

| Enamine | EN300-126957-500mg |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 500mg |

$1043.0 | 2023-10-02 | ||

| Enamine | EN300-126957-2.5g |

4-methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 2.5g |

$2127.0 | 2023-05-24 | ||

| TRC | M256236-1g |

4-Methyl-4-(trifluoromethyl)piperidine |

1526572-40-6 | 1g |

$ 1475.00 | 2022-06-02 |

4-Methyl-4-(trifluoromethyl)piperidine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1526572-40-6 (4-Methyl-4-(trifluoromethyl)piperidine) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量